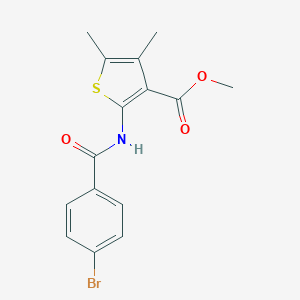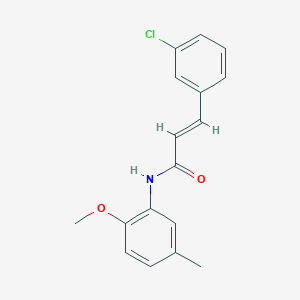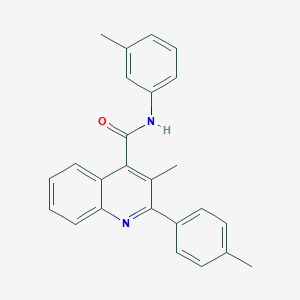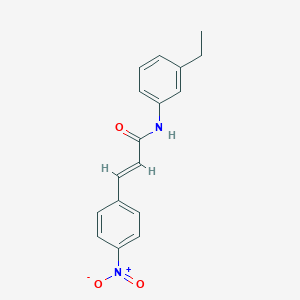
N~2~,N~5~-dicyclopropyl-2,5-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-dicyclopropylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol This compound is characterized by the presence of two cyclopropyl groups attached to the nitrogen atoms of a pyridine-2,5-dicarboxamide core
Métodos De Preparación
The synthesis of N,N’-dicyclopropylpyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with cyclopropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
N,N’-dicyclopropylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide groups to amines.
Substitution: The compound can undergo substitution reactions where the cyclopropyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
N,N’-dicyclopropylpyridine-2,5-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-dicyclopropylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic properties. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activities and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N,N’-dicyclopropylpyridine-2,5-dicarboxamide can be compared with other similar compounds, such as:
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar pyridine-dicarboxamide core but with different substituents, leading to distinct properties and applications.
N,N’-diisopropyl-2,5-pyridinedicarboxamide: Another similar compound with isopropyl groups instead of cyclopropyl groups, resulting in different chemical and biological properties.
N,N’-dicyclopropylpyridine-2,6-dicarboxamide: This compound has the same substituents but different positions on the pyridine ring, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-N,5-N-dicyclopropylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C13H15N3O2/c17-12(15-9-2-3-9)8-1-6-11(14-7-8)13(18)16-10-4-5-10/h1,6-7,9-10H,2-5H2,(H,15,17)(H,16,18) |
Clave InChI |
SFUVVVIHWQPMMU-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)C(=O)NC3CC3 |
SMILES canónico |
C1CC1NC(=O)C2=CN=C(C=C2)C(=O)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330522.png)
![10-benzoyl-3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330523.png)
![Methyl 3-[(3,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B330524.png)


![ETHYL 2-[(5-{[3-(ETHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330536.png)
![5-[(4-nitropyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B330537.png)
![N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B330539.png)


![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330542.png)
![3-(2-thienyl)-N-[3-({[3-(2-thienyl)acryloyl]amino}methyl)benzyl]acrylamide](/img/structure/B330543.png)
![3-(2-chlorophenyl)-N-[2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330545.png)
![2-(4-chlorophenyl)-N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetamide](/img/structure/B330546.png)
